
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is a complex organometallic compound that features a niobium center coordinated to organic ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane typically involves the reaction of niobium pentachloride with 2,2-dimethylpropylidene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, or halides can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while substitution reactions can produce a variety of niobium-ligand complexes.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for other niobium-containing compounds.
Mecanismo De Acción
The mechanism by which 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane exerts its effects involves the coordination of the niobium center to various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the niobium center.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropane: A simple hydrocarbon with a similar structural motif.
2-Methylpropane: Another hydrocarbon with a branched structure.
Niobium Pentachloride: A niobium compound used as a precursor in the synthesis of various niobium complexes.
Uniqueness
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is unique due to the presence of both organic ligands and a niobium center
Propiedades
Número CAS |
60514-42-3 |
|---|---|
Fórmula molecular |
C20H43Nb-3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2,2-dimethylpropylideneniobium;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.C5H10.Nb/c4*1-5(2,3)4;/h3*1H2,2-4H3;1H,2-4H3;/q3*-1;; |
Clave InChI |
RSUWTFCCBVUJGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)C=[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

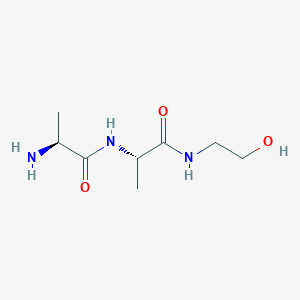
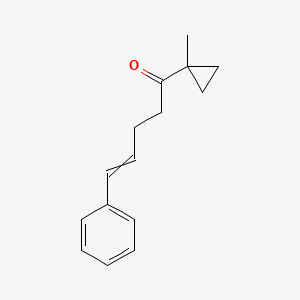
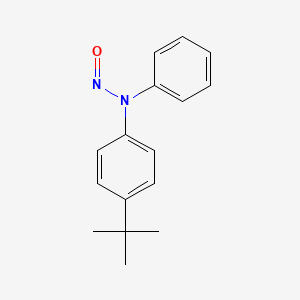
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
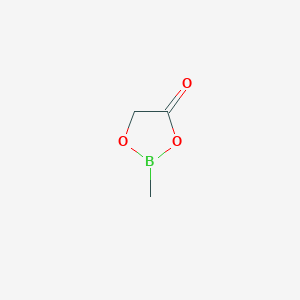
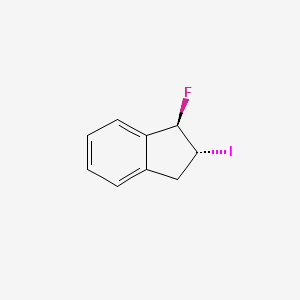
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)
